N-(3-chlorophenyl)butanamide
Description
Contextualization within Amide Chemistry and Halogenated Organic Compounds
N-(3-chlorophenyl)butanamide is a molecule that embodies key features of two important classes of organic compounds: amides and halogenated aromatics. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of biochemistry, being the linking unit of amino acids in peptides and proteins. The properties of the amide bond, such as its planarity and resistance to hydrolysis, are fundamental to the structure and function of biological macromolecules. In synthetic chemistry, the formation of amide bonds is a crucial and frequently performed transformation.
The presence of a chlorine atom on the phenyl ring places this compound within the vast category of halogenated organic compounds. The introduction of a halogen atom into an organic molecule can profoundly influence its physical, chemical, and biological properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of the chlorine atom on the aromatic ring, in this case at the meta-position, further dictates its electronic influence on the molecule.
Overview of Research Trajectories for Butanamide Derivatives
Butanamide derivatives, the broader family to which this compound belongs, are explored in a variety of research domains. A significant area of investigation is their potential as bioactive agents in medicine and agriculture. For instance, various N-phenylbutanamide derivatives have been investigated for their herbicidal properties. Some studies have pointed to the potential for these compounds to act as phytotoxins, offering an eco-friendly alternative to synthetic herbicides. rsc.org
In the realm of medicinal chemistry, butanamide scaffolds are integral to the design of new therapeutic agents. For example, derivatives of 4-amino-N-(3-chlorophenyl)butanamide have been studied as potential enzyme inhibitors, with some showing activity against targets implicated in type 2 diabetes and inflammation. vulcanchem.com The structural features of butanamides allow for diverse chemical modifications, enabling the synthesis of libraries of compounds for screening against various biological targets. Research has also explored butanamide derivatives as potential antimicrobial and anticancer agents. The versatility of the butanamide structure makes it a valuable building block in the development of new chemical entities with a wide range of potential applications.
Chemical and Physical Properties of this compound and Related Compounds
The fundamental properties of this compound and its close analogue, N-(3-chlorophenyl)-3-oxobutanamide, are summarized below. These properties are crucial for their handling, characterization, and application in research.
| Property | Value (this compound) | Value (N-(3-chlorophenyl)-3-oxobutanamide) |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 197.66 g/mol | 211.64 g/mol nih.gov |
| CAS Number | 6832-93-5 | 2415-87-4 nih.gov |
| IUPAC Name | This compound | N-(3-chlorophenyl)-3-oxobutanamide nih.gov |
Data for this compound is sourced from commercial supplier information. Data for N-(3-chlorophenyl)-3-oxobutanamide is from the PubChem database. nih.gov
Synthesis and Spectroscopic Data
The synthesis of this compound and its derivatives typically involves the acylation of 3-chloroaniline (B41212) with an appropriate acylating agent. For instance, the reaction of 3-chloroaniline with butanoyl chloride would yield this compound. The synthesis of related compounds, such as N-(3-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, has been achieved through the acylation of 3-chloroaniline with 4-methoxyacetophenone in the presence of an acid catalyst. smolecule.com
Spectroscopic Data for N-(3-chlorophenyl)-3-oxobutanamide
| Spectroscopy Type | Data Highlights |
|---|---|
| Mass Spectrometry | Key peaks observed at m/z 127 and 129, corresponding to the chlorophenyl moiety. nih.gov |
| ¹H NMR | Theoretical data suggests characteristic peaks for the aromatic, methylene (B1212753), and methyl protons. |
| ¹³C NMR | Theoretical data would show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Infrared (IR) | Expected to show characteristic absorption bands for the N-H stretch, C=O stretch (amide and ketone), and C-Cl stretch. |
Data sourced from the PubChem database for N-(3-chlorophenyl)-3-oxobutanamide. nih.gov
Research Findings and Applications
Research into this compound and its derivatives has pointed towards a range of potential applications, primarily in the fields of agrochemicals and pharmaceuticals.
Herbicidal Activity: N-phenylamides, the class of compounds that includes this compound, have been investigated for their herbicidal properties. Some propanamide derivatives, which are structurally similar, are known to inhibit photosynthesis in weeds. frontiersin.org The herbicidal activity of these compounds is often linked to their ability to interfere with key biological processes in plants.
Medicinal Chemistry: The this compound scaffold is of interest in drug discovery. The presence of the chlorophenyl group can enhance binding to biological targets through halogen bonding. vulcanchem.com For example, structural analogs have been synthesized and evaluated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes. ijpsonline.com
While specific research focusing solely on this compound is limited, the studies on its derivatives provide a strong indication of its potential as a lead structure for the development of new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6832-93-5 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChI Key |
QOKSOJARIYYAAO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
Other CAS No. |
6832-93-5 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Chlorophenyl Butanamide and Its Analogs
Classical and Modern Synthetic Routes towards N-(3-chlorophenyl)butanamide
The synthesis of this compound is primarily achieved through established amide bond formation strategies, which unite the two key precursors: 3-chloroaniline (B41212) and a butanoyl derivative.
Amide Bond Formation Strategies for Substituted Anilides
The most common and direct method for synthesizing this compound is the acylation of 3-chloroaniline. This reaction typically involves treating 3-chloroaniline with butanoyl chloride, often in the presence of a base like sodium hydroxide (B78521) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. vedantu.comtandfonline.com This nucleophilic acyl substitution is a robust and widely used method for forming the anilide linkage. vedantu.com
Alternative strategies for amide bond formation are applicable and can offer advantages in specific contexts. unimi.it These include:
Coupling Reagents: Direct coupling of 3-chloroaniline with butanoic acid can be facilitated by a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Reaction with Anhydrides: Acetic anhydride (B1165640) is a common alternative to acetyl chloride for acetylation reactions, and by analogy, butanoic anhydride could be used to synthesize the target molecule. vedantu.com
Catalytic Methods: Modern approaches utilize catalysts to improve efficiency and sustainability. For instance, n-propanephosphonic acid anhydride (T3P) combined with pyridine offers a method for amide bond formation with low epimerization, which is crucial when dealing with chiral substrates. organic-chemistry.org Similarly, copper(I) iodide has been shown to catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org
The choice of method often depends on factors like substrate availability, desired purity, and scale of the reaction. For instance, a method using a microchannel reactor has been developed for the continuous acylation of chloroanilines, offering stable temperature control and enhanced safety. google.com
Butanamide Backbone Construction
The "butanamide backbone" refers to the butanoyl moiety (CH3CH2CH2CO-) that is attached to the nitrogen of the 3-chloroaniline. The construction of this part of the molecule is implicitly part of the amide bond formation, as it is introduced via the acylating agent. The primary starting materials for this backbone are butanoic acid or its more reactive derivatives.
Butanoyl Chloride: This is the most frequently used reagent, typically synthesized from butanoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
Butanoic Anhydride: This can be prepared from butanoic acid.
Butanoic Acid: Used directly in coupling reactions, it is a readily available and stable precursor. ontosight.ai
The synthesis of these precursors is standard in organic chemistry. For instance, butanoic acid itself can be produced through the oxidation of butan-1-ol or the hydrolysis of butyronitrile.
Synthesis of this compound Derivatives with Structural Modifications
The core structure of this compound can be systematically altered to produce a wide array of derivatives. These modifications can be made to either the butanamide chain or the chlorophenyl ring, allowing for the exploration of structure-activity relationships in various applications.
Modifications on the Butanamide Chain
Modifications to the aliphatic chain of the butanamide are achieved by using different acylating agents in the reaction with 3-chloroaniline. Research has explored various derivatives by altering the length, branching, and functionalization of this chain.
For example, a study on the synthesis of butanamide derivatives as dual inhibitors of cyclooxygenase and lipoxygenase involved creating a complex thiophene-containing butanamide structure. nih.gov Another example involves the synthesis of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives, where the butanamide chain is part of a larger, more complex heterocyclic system. ipinnovative.com
| Acylating Agent Precursor | Resulting Amide Chain |
| Pentanoic acid / Pentanoyl chloride | N-(3-chlorophenyl)pentanamide |
| 3-Methylbutanoic acid / 3-Methylbutanoyl chloride | N-(3-chlorophenyl)-3-methylbutanamide |
| 4-Phenoxybutanoic acid / 4-Phenoxybutanoyl chloride | N-(3-chlorophenyl)-4-phenoxybutanamide |
| 2-Chlorobutyric acid / 2-Chlorobutanoyl chloride | 2-Chloro-N-(3-chlorophenyl)butanamide ontosight.ai |
Substituent Variations on the Chlorophenyl Moiety
Varying the substituents on the phenyl ring is another key strategy for creating analogs. This is typically achieved by starting with a different substituted aniline (B41778) and reacting it with butanoyl chloride or a related acylating agent. The electronic properties and positions of these substituents can significantly influence the properties of the final molecule. beilstein-journals.org
A wide range of substituted anilines can be used, leading to a diverse library of N-aryl butanamides. For instance, research into anticonvulsant agents involved the synthesis of derivatives with different substitutions on the phenyl ring attached to a pyrrolidine-2,5-dione structure. mdpi.com
| Starting Aniline | Resulting N-Aryl Butanamide |
| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)butanamide |
| 3-Chloro-4-methoxyaniline | N-(3-chloro-4-methoxyphenyl)butanamide chemscene.com |
| 3-Chloro-4-aminophenol | N-(3-chloro-4-hydroxyphenyl)butanamide |
| 3-Bromoaniline | N-(3-bromophenyl)butanamide |
Novel Synthetic Protocols and Reaction Mechanisms Relevant to this compound Synthesis
Recent advancements in organic synthesis have introduced novel methods for forming N-aryl amides, which are relevant to the synthesis of this compound and its derivatives. These methods often focus on improving efficiency, sustainability, and functional group tolerance. sioc-journal.cn
Umpolung Amide Synthesis (UmAS): This strategy reverses the typical polarity of the reactants. nih.govacs.org One such method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly synthesize N-aryl amides. nih.gov This avoids the need for pre-activating a carboxylic acid.
Amine Activation: Instead of activating the carboxylic acid, some methods activate the amine. organic-chemistry.org For example, bench-stable isothioureas, prepared from a three-component reaction, can react with various carboxylic acids, including butanoic acid, under iron catalysis to form amides. This approach shows broad functional group compatibility. organic-chemistry.org
Catalytic Ring-Opening of Lactones: A metal-free and atom-economical pathway involves the catalytic ring-opening of lactones with aromatic amines. researchgate.net Using an organic bicyclic guanidine (B92328) catalyst, non-strained lactones can react with poorly reactive aromatic amines like 3-chloroaniline to form N-aryl amides under mild conditions. researchgate.net
Hypervalent Iodine-Mediated Rearrangement: A protocol has been developed for preparing N-arylamides from amidines via an aza-Hofmann-type rearrangement mediated by hypervalent iodine reagents. mdpi.com The required amidine substrates can be prepared from nitriles, offering an alternative route from different starting materials. mdpi.com
The reaction mechanism for the classical acylation of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
Catalytic Approaches in the Synthesis of this compound Scaffold
The formation of the amide linkage in this compound and its analogs can be achieved through various catalytic methods. These strategies often focus on the activation of the carboxylic acid component, the amine, or involve the formation of the carbon-nitrogen bond through cross-coupling reactions.
One prominent metal-free catalytic approach involves the direct conversion of nitroarenes into N-aryl amides. This method utilizes a one-pot, two-step protocol where the nitro group is first reduced, followed by acylation. rsc.org For the synthesis of an N-aryl butanamide, this process starts with the reduction of the corresponding nitro-arene using trichlorosilane (B8805176) and a tertiary amine base, which generates an in situ N-silylated amine. This intermediate then reacts with an acylating agent, such as an anhydride, to form the desired amide. rsc.orgunimi.it When γ-butyrolactone is used as the acylating agent, it yields an N-aryl butanamide with a chlorine atom at the γ-position, providing a functional handle for further synthetic modifications. rsc.orgunimi.itunimi.it This method is advantageous as it avoids the direct handling of potentially toxic aniline derivatives. rsc.orgunimi.it
The following table summarizes the key aspects of this metal-free catalytic approach for a generalized N-aryl amide synthesis, which is applicable to this compound starting from 1-chloro-3-nitrobenzene.
Table 1: Metal-Free Catalytic Synthesis of N-Aryl Amides from Nitroarenes
| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| 1. Reduction | Nitroarene, HSiCl₃, Et₃N in CH₃CN | In situ N-silylated amine | - | rsc.orgunimi.it |
| 2. Acylation | Acetic Anhydride, 25-65 °C, 24h | N-Aryl acetamide (B32628) | 58-99% | unimi.it |
Heterogeneous catalysis also presents a viable route for the synthesis of related structures through the "borrowing hydrogen" methodology. rsc.org This strategy typically involves the N-alkylation of amines with alcohols, proceeding through a domino sequence of dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to the N-alkylated amine. rsc.org While not a direct amide synthesis, this catalytic system, often employing supported transition metal catalysts, is fundamental for creating C-N bonds that could be part of a larger synthetic route toward butanamide analogs. rsc.org
Furthermore, the synthesis of analogs has been reported using coupling agents. For instance, the synthesis of 4-amino-N-(3-chlorophenyl)butanamide involves an amide coupling step between 3-chloroaniline and a suitable carboxylic acid derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent like dimethylformamide (DMF). vulcanchem.com While EDCI is a stoichiometric reagent, this highlights the core reaction for which catalytic variants are continually being developed.
The table below outlines a representative stoichiometric synthesis of an analog, which provides a benchmark for the development of catalytic alternatives.
Table 2: Representative Synthesis of a Butanamide Analog
| Reaction | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|
Research into novel catalytic systems remains an active area. For example, copper-catalyzed C-N cross-coupling reactions are a powerful tool for the formation of N-aryl bonds, and could potentially be adapted for the final amidation step. beilstein-journals.org Similarly, other transition metals like palladium and rhodium are known to catalyze amidation reactions, offering a broad toolkit for the synthesis of this compound and its derivatives. nih.gov
Spectroscopic Characterization and Structural Elucidation of N 3 Chlorophenyl Butanamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of N-(3-chlorophenyl)butanamide is expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis involves examining the chemical shift (δ), the integration (number of protons), and the splitting pattern (multiplicity) of each signal.
The butanamide chain gives rise to three characteristic signals:
A triplet signal for the terminal methyl (CH₃) group protons, typically found in the upfield region around 0.9-1.0 ppm.
A sextet or multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, expected around 1.6-1.8 ppm.
A triplet for the methylene (CH₂) protons adjacent to the carbonyl group, shifted further downfield to approximately 2.3-2.4 ppm due to the electron-withdrawing effect of the carbonyl.
The aromatic protons on the 3-chlorophenyl ring produce a more complex pattern in the downfield region (typically 7.0-7.8 ppm). Due to the substitution pattern, four distinct signals are expected:
A singlet or narrow triplet for the proton at the C2 position (between the chlorine and the amide group), expected to be the most downfield aromatic signal.
A doublet of doublets for the proton at the C6 position.
A triplet for the proton at the C5 position.
A doublet of doublets for the proton at the C4 position.
The amide (N-H) proton typically appears as a broad singlet in the downfield region, often between 7.5 and 9.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. For the closely related analog, N-(4-chlorophenyl)butyramide, the amide proton appears as a singlet at 7.28 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on general principles and data from analogous compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (butyryl) | 0.9 - 1.1 | Triplet | ~7.4 |
| -CH₂-CH₃ (butyryl) | 1.6 - 1.8 | Sextet | ~7.4 |
| -CH₂-CO (butyryl) | 2.3 - 2.5 | Triplet | ~7.4 |
| Aromatic H (C4, C5, C6) | 7.0 - 7.4 | Multiplet | - |
| Aromatic H (C2) | 7.5 - 7.7 | Triplet (s-like) | - |
| N-H (amide) | 7.5 - 9.5 | Broad Singlet | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected. spectrabase.comnist.gov
The butanamide chain carbons include:
The terminal methyl carbon (CH₃) at approximately 13-14 ppm.
The adjacent methylene carbon (-CH₂-CH₃) around 18-20 ppm.
The methylene carbon alpha to the carbonyl (-CH₂-CO) at about 38-40 ppm.
The carbonyl carbon (C=O), which is significantly deshielded and appears around 170-172 ppm.
The aromatic carbons of the 3-chlorophenyl ring will appear between 118 and 140 ppm.
The carbon bearing the chlorine atom (C3) is expected around 134-135 ppm.
The carbon attached to the nitrogen atom (C1) will be found near 139-140 ppm.
The remaining four aromatic CH carbons will have distinct signals in the 118-130 ppm range. For instance, in the analog N-(4-chlorophenyl)butyramide, the aromatic carbons appear at 128.8 and 121.5 ppm, with the carbon attached to chlorine at 128.4 ppm and the carbon attached to nitrogen at 136.6 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on general principles and data from analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (butyryl) | 13 - 14 |
| -CH₂-CH₃ (butyryl) | 18 - 20 |
| -CH₂-CO (butyryl) | 38 - 40 |
| C=O (amide) | 170 - 172 |
| Aromatic CH (C2, C4, C5, C6) | 118 - 130 |
| Aromatic C-Cl (C3) | 134 - 135 |
| Aromatic C-N (C1) | 139 - 140 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. evitachem.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent methylene and methyl groups of the butyryl chain (H-2'/H-3' and H-3'/H-4'). It would also show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal from the butyryl chain and the aromatic ring to its corresponding carbon signal.
¹³C NMR Spectral Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound, a secondary amide, would be characterized by several key absorption bands. thegoodscentscompany.comsielc.comnih.gov
N-H Stretch: A sharp, single absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. sielc.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyryl group appear just below 3000 cm⁻¹.
C=O Stretch (Amide I Band): This is a very strong and characteristic absorption for amides, appearing between 1630 and 1680 cm⁻¹. Its exact position can indicate the degree of hydrogen bonding.
N-H Bend (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹ for secondary amides. thegoodscentscompany.com
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, indicates the presence of the carbon-chlorine bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3300 - 3500 | Medium-Strong, Sharp |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aliphatic C-H | Stretch | <3000 | Medium |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (C₁₀H₁₂ClNO), the calculated molecular weight is approximately 197.66 g/mol . A key feature in its mass spectrum is the presence of a characteristic isotope pattern for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, about one-third the intensity, at two mass units higher (M+2) for the molecule with ³⁷Cl. rsc.orgontosight.ai
The fragmentation pattern would likely involve characteristic cleavages:
McLafferty Rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral butene fragment and a charged N-(3-chlorophenyl)acetamide fragment.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur, leading to the formation of a propyl radical and an [M-43]⁺ ion, or a C₃H₇⁺ ion (m/z 43).
Amide Bond Cleavage: Cleavage of the amide C-N bond can generate a 3-chloroaniline (B41212) cation (m/z 127/129) or a butanoyl cation (m/z 71). The ion at m/z 127, corresponding to the 3-chlorophenylaminyl fragment, is often a prominent peak in the spectra of such compounds.
Integration of Spectroscopic Data for Comprehensive Structural Determination
The definitive structural elucidation of this compound is achieved by integrating the data from all spectroscopic methods.
Mass Spectrometry first establishes the molecular weight (197 g/mol for the ³⁵Cl isotope) and confirms the presence of one chlorine atom through the characteristic M⁺/(M+2)⁺ isotopic cluster with a 3:1 intensity ratio.
Infrared Spectroscopy confirms the presence of key functional groups: the secondary amide (N-H and C=O stretches) and the aromatic ring.
¹³C NMR accounts for all ten carbon atoms in the molecule, identifying four aliphatic carbons (including the carbonyl) and six aromatic carbons, consistent with a monosubstituted phenyl ring attached to a butanamide moiety.
¹H NMR confirms the structure of the straight-chain butyl group through its characteristic triplet-sextet-triplet pattern and integration values. It also confirms the 1,3-disubstitution pattern on the aromatic ring.
2D NMR (COSY, HSQC, HMBC) provides the final, unambiguous proof by connecting all the pieces. It confirms the bond-by-bond connectivity of the entire molecule, linking the butyryl group to the amide nitrogen and the nitrogen to the C1 position of the 3-chlorophenyl ring.
Together, these techniques provide a cohesive and detailed picture, confirming the identity of the compound as this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Chlorophenyl Butanamide Derivatives
Systematic Structural Modifications and Their Impact on Biological Interactions
The biological activity of N-(3-chlorophenyl)butanamide derivatives can be significantly altered by systematic modifications to their core structure. Research has focused on substitutions on both the aromatic phenyl ring and the butanamide side chain to understand their impact on biological interactions.
Substitutions on the phenyl ring have demonstrated a clear influence on activity. The nature and position of these substituents can drastically alter potency. For instance, in a series of N-phenylbutanamide analogs evaluated as inhibitors of the Phospholipase A and Acyltransferase (PLAAT) enzyme family, electron-donating groups like 4-methyl and 4-methoxy were found to decrease potency for certain isoforms (PLAAT2, PLAAT4), whereas a lipophilic electron-withdrawing group like 4-trifluoromethyl was tolerated for PLAAT5. acs.org In another study on benzoxazole (B165842) derivatives with a 4-amino-N-phenylbutanamide moiety, compounds with a methyl or a bulky tert-butyl group at the R₂ position of the benzoxazole ring showed good anti-inflammatory activity. nih.gov Specifically, compounds with a tert-butyl group exhibited potent inhibition of IL-6 and IL-1β mRNA expression. nih.gov
Modifications to the butanamide chain are also critical. N-methylation of the amide nitrogen can improve metabolic stability by making the compound less susceptible to degradation by amidase enzymes. The length and substitution of the alkyl chain of the butanamide moiety also play a key role. In a study of α-ketoamide inhibitors, extending the alkyl chain with lipophilic groups generally influenced activity, suggesting the R₁ group is positioned in a shallow pocket of the target enzyme. acs.org For example, among n-alkyl substituents from ethyl to pentyl, the propyl and butyl chains were found to be the most potent in a series of tetrahydroquinolone agonists. nih.gov
| Parent Compound Scaffold | Modification | Position | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| N-Phenylbutanamide | 4-Methyl (Electron-donating) | Phenyl Ring | Decreased inhibitory potency against PLAAT2/4; Enhanced for PLAAT3/5. | acs.org |
| N-Phenylbutanamide | 4-Methoxy (Electron-donating) | Phenyl Ring | Decreased inhibitory potency against PLAAT2/4. | acs.org |
| N-Phenylbutanamide | 4-Trifluoromethyl (Electron-withdrawing) | Phenyl Ring | Tolerated for PLAAT5 inhibition. | acs.org |
| N-(Benzoxazolylamino)phenyl)butanamide | Tert-butyl | Benzoxazole R₂ | Enhanced anti-inflammatory activity (IL-6 and IL-1β inhibition). | nih.gov |
| N-(Benzoxazolylamino)phenyl)butanamide | Methyl | Benzoxazole R₂ | Generally good anti-inflammatory activity. | nih.gov |
| N-(3-chlorophenyl)ethyl-butanamide | N-Methylation | Amide Nitrogen | Improved metabolic stability against amidase enzymes. |
Influence of Halogenation Patterns on Molecular Recognition
The presence, type, and position of halogen atoms on the phenyl ring of N-phenylbutanamide derivatives are critical determinants of their molecular recognition and biological activity. Halogens influence the electronic properties and lipophilicity of the molecule, which in turn affects target binding and membrane permeability.
The 3-chlorophenyl group, as seen in the parent compound, is known to enhance lipophilicity, which can facilitate membrane permeability and receptor binding within aromatic systems. Studies on related structures often find that a specific halogenation pattern is optimal for activity. For instance, in a series of α-ketoamide inhibitors, a 4-chloro substituent on the phenyl ring was found to be optimal for inhibitory activity against certain enzymes. acs.org Moving the chloro substituent to the ortho or meta position did not improve potency. acs.org
The type of halogen also matters. A comparison of halo-substituents often reveals a hierarchy of effectiveness. For example, replacing the 4-chloro group with a smaller 4-fluoro substituent lowered activity, while a larger 4-bromo group led to a two- to three-fold increase in activity against PLAAT2 and PLAAT4, and even higher activity for PLAAT5. acs.org This suggests that the size and polarizability of the halogen atom are key factors in the interaction with the binding site. In some cases, specific di-halogenation patterns, such as 3,4-dichloro substitution, have been identified as being crucial for the potent activity of antagonists for certain receptors. nih.gov
| Compound Scaffold | Halogen Substituent & Position | Target | Relative Potency/Activity | Reference |
|---|---|---|---|---|
| α-Keto-N-phenylbutanamide | 4-Chloro | PLAATs | Optimal activity compared to other positions. | acs.org |
| α-Keto-N-phenylbutanamide | 2-Chloro | PLAATs | Less potent than 4-chloro. | acs.org |
| α-Keto-N-phenylbutanamide | 3-Chloro | PLAATs | Less potent than 4-chloro. | acs.org |
| α-Keto-N-phenylbutanamide | 4-Fluoro | PLAATs | Lower activity than 4-chloro. | acs.org |
| α-Keto-N-phenylbutanamide | 4-Bromo | PLAAT2/4/5 | More potent than 4-chloro. | acs.org |
| Propanolamine Analog | 3,4-Dichloro | NR2B-NMDA Receptors | High potency. | nih.gov |
Role of Butanamide Moiety in Ligand-Target Binding
The butanamide moiety is a fundamental component of the this compound structure, playing a crucial role in ligand-target binding through several mechanisms. The amide group itself is a key functional group capable of forming important hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. wikipedia.org These interactions are often essential for anchoring the ligand within the binding site of a protein or enzyme. drugdesign.org
The stability of the amide bond, conferred by resonance, provides a planar and rigid unit that helps to correctly orient the substituents for optimal interaction with the target. nih.gov The four-carbon length of the butanamide chain is also significant. SAR studies often reveal an optimal chain length for activity. For example, in the development of antiepileptic agents based on a pyrrolidone acetamide (B32628) scaffold, the carboxamide moiety was found to be essential for affinity. acs.org Similarly, studies on N-phenylalkanamide derivatives have explored the effect of varying chain lengths. google.com The flexibility and conformational freedom of the butanamide chain allow it to adopt a suitable conformation to fit into hydrophobic pockets or grooves on the surface of a biological target. researchgate.net The inactivity of more rigid cyclic derivatives in some studies indicates that the conformational flexibility of the chain is a necessary feature for binding. drugdesign.org
Stereochemical Considerations in Structure-Activity Profiles
Stereochemistry is a critical factor in the structure-activity profiles of this compound derivatives. Because biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, binding one enantiomer of a chiral ligand with much higher affinity than the other.
For many biologically active butanamide derivatives, the activity resides predominantly or exclusively in one enantiomer. For example, in a series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide anticonvulsants, the (R)- and (S)-enantiomers were developed to optimize the lead compounds, highlighting the importance of defined stereochemistry for potent antiseizure activity. researchgate.net In another case, the (1S) configuration of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide is noted to be a key feature that may confer enantioselective activity. Similarly, for butanamide derivatives acting as androgen receptor modulators, achieving the correct stereochemistry is crucial for their biological function. google.com
The differential activity between stereoisomers can be dramatic. For instance, in a class of pyrrolidone butanamides, the (S)-configuration at the carbon alpha to the carboxamide was preferred for affinity to the biological target. acs.org In another example, comparing (2R)- and (2S)-isomers of a related compound, it was suggested that the (2R)-isomer may exhibit higher receptor affinity due to a more optimal spatial alignment with the target. These findings underscore the necessity of synthesizing and testing stereochemically pure compounds in drug discovery to maximize potency and minimize potential off-target effects associated with the less active enantiomer.
Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl Butanamide
Computational Pharmacokinetic and Pharmacodynamic Modeling (Excluding Clinical Data)
Computational modeling serves as a pivotal tool in modern drug discovery, enabling the early prediction of a compound's behavior in the body without resorting to clinical trials. For N-(3-chlorophenyl)butanamide and its analogs, in silico methods, including quantitative structure-activity relationship (QSAR) models, physiologically based pharmacokinetic (PBPK) modeling, molecular docking, and pharmacophore analysis, provide crucial insights into their potential as therapeutic agents. nih.govnih.gov These computational approaches help to prioritize drug candidates by forecasting their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, as well as their interactions with biological targets. nih.govresearchgate.net
Computational Prediction of Pharmacokinetic Properties (ADMET)
The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a foundational step in computational analysis. nih.gov For novel chemical entities, these predictions are often derived from QSAR/QSPR models, which correlate a compound's chemical structure with its pharmacokinetic behavior. nih.gov Web-based tools and specialized software like SwissADME and ADMETSar utilize machine-learning algorithms and extensive databases of experimentally determined properties to generate these predictions. nih.gov
Key physicochemical descriptors, such as lipophilicity (LogP), water solubility, and molecular weight, are fundamental inputs for these models. sciensage.info For instance, Lipinski's "rule of five" provides a guideline for predicting drug-likeness, suggesting that poor absorption or permeation is more likely when molecular weight is over 500, the calculated LogP is greater than 5, and there are more than 5 and 10 H-bond donors and acceptors, respectively. researchgate.net
While specific in silico ADMET data for this compound is not extensively published in public literature, studies on structurally similar butanamide derivatives provide valuable predictive insights into its likely pharmacokinetic profile. For example, computational models predict that related butanamide compounds exhibit high human gastrointestinal absorption and are unlikely to permeate the blood-brain barrier, which suggests a reduced risk of central nervous system side effects. sciensage.info Furthermore, these models can predict interactions with metabolic enzymes. Computational analyses indicate that compounds in this class may be metabolized by cytochrome P450 isoforms, which are crucial for their biotransformation and clearance from the body. sciensage.info
| Pharmacokinetic Parameter | Predicted Property/Interaction | Computational Method/Tool | Reference |
|---|---|---|---|
| Absorption | High Human Gastrointestinal (HIA) absorption predicted. | SwissADME, QSAR Models | sciensage.info |
| Distribution | Predicted not to be a P-glycoprotein substrate. | Machine-Learning Based Classifiers | nih.gov |
| Predicted not to permeate the Blood-Brain Barrier (BBB). | QSAR Models | sciensage.info | |
| Metabolism | Predicted to be an inhibitor of Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). | Machine-Learning Based Classifiers (SwissADME) | nih.gov |
| Excretion | (Data not available from cited computational studies) |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated computational approach that simulates the ADME processes of a compound within a virtual organism. nih.gov These models integrate physicochemical data, in vitro assay results (like metabolic clearance), and physiological parameters (like blood flow rates and tissue volumes) to predict the concentration of a chemical over time in various tissues. nih.gov
PBPK modeling is instrumental for in vitro to in vivo extrapolation (IVIVE), which translates concentrations found to be effective in laboratory assays into equivalent human doses. nih.gov Open-source platforms and packages, such as the httk package in R, have made PBPK modeling more accessible for researchers to estimate tissue-level chemical concentrations from various dosing scenarios. nih.gov Recently developed tools like PKSmart further enhance this capability by using molecular fingerprints and physicochemical properties to predict key in vivo pharmacokinetic parameters such as the volume of distribution (VDss) and clearance (CL). biorxiv.org For a compound like this compound, PBPK models could simulate its oral absorption, distribution to target tissues, and hepatic clearance, providing a dynamic picture of its journey through the body. nih.govbiorxiv.org
Computational Pharmacodynamic Modeling
Computational pharmacodynamics aims to elucidate the interaction between a drug molecule and its biological target at a molecular level.
Molecular Docking Studies
Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. ijpsonline.com Research on analogs of this compound has utilized this method to explore their potential as enzyme inhibitors. For example, docking studies on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides against the dipeptidyl peptidase-IV (DPP-IV) enzyme (PDB ID: 1X70) have revealed key binding patterns. ijpsonline.com These studies show that active compounds in this class occupy a similar space in the active site as the co-crystallized ligand, sitagliptin. ijpsonline.com Similarly, docking of related 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives into the active sites of targets like protein kinase A and kinesin spindle protein has been used to investigate their potential anticancer mechanisms. chula.ac.th These analyses provide a structural hypothesis for the compound's activity, guiding further optimization. chula.ac.th
| Compound Class | Protein Target (PDB ID) | Key Predicted Interactions | Computational Tool | Reference |
|---|---|---|---|---|
| 3-amino-N-substituted-4-(substituted phenyl) butanamides | Dipeptidyl Peptidase-IV (1X70) | Compounds occupy a similar space in the active site as the crystallographic ligand (sitagliptin). | AutoDock Vina | ijpsonline.com |
| 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives | Human Carbonic Anhydrase I, Protein Kinase A, Kinesin Spindle Protein | Interaction with active site amino acids. | Schrodinger Small-Molecule Drug Discovery Suite | chula.ac.th |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. unina.it This model can then be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the correct spatial arrangement of features. unina.it For a class of molecules like this compound derivatives, a pharmacophore model might define the importance of the aromatic chlorophenyl group for hydrophobic interactions, the amide linkage for hydrogen bonding, and the butanamide chain as a flexible linker. vulcanchem.com Advanced techniques, such as the recently developed pharmacophore-conditioned diffusion models, are pushing the boundaries of this field by enabling the precise generation of novel 3D molecular structures that conform to a predefined pharmacophore hypothesis, offering a powerful tool for rational drug design. arxiv.org
Future Research Directions and Translational Perspectives for N 3 Chlorophenyl Butanamide Scaffold
Design and Synthesis of Next-Generation N-(3-chlorophenyl)butanamide Analogs
The design and synthesis of novel this compound analogs are pivotal for enhancing their therapeutic potential and exploring new biological targets. The structural versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Key Synthetic Strategies:
Amide Bond Formation: A common synthetic route involves the acylation of 3-chloroaniline (B41212) with a suitable carboxylic acid derivative. smolecule.com For instance, N-(3-chlorophenyl)-3-oxobutanamide can be prepared from 3-chloroaniline and methyl acetoacetate. nih.gov Multi-step syntheses are often employed to introduce diverse functional groups. mdpi.comresearchgate.netchula.ac.th
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence biological activity. The meta-substitution of the chlorine atom is often found to be optimal for steric compatibility with enzyme active sites. vulcanchem.com Further modifications, such as the introduction of additional electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and binding interactions of the molecule. smolecule.comnih.gov
Modification of the Butanamide Chain: The length and flexibility of the butanamide chain are critical for proper engagement with biological targets. vulcanchem.com Introducing substituents or altering the chain length can impact the molecule's conformation and binding affinity.
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how structural modifications affect biological activity. For example, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the butanamide chain length (C4) provides a balance of flexibility and rigidity for target engagement. vulcanchem.com Studies on related butanamide derivatives have shown that introducing different alkyl or aryl groups can significantly alter their potency and selectivity. nih.gov For instance, replacing a phenyl group with a 2-furyl group can impact activity, and the introduction of bromo or trifluoromethyl substituents can regain or modulate potency. nih.govacs.org
Exploration of Novel Biological Applications
While this compound and its analogs have shown promise in specific therapeutic areas, there is considerable potential to explore their utility in a broader range of biological applications.
Emerging Therapeutic Areas:
Antimicrobial and Antifungal Agents: Derivatives of butanamides have demonstrated potential antimicrobial and antifungal properties. ontosight.aiontosight.ainih.gov For instance, certain N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives have been evaluated against various bacterial strains. researchgate.net The exploration of the this compound scaffold against a wide panel of microbial pathogens could lead to the discovery of new anti-infective agents.
Anticancer Activity: The butanamide scaffold is present in compounds investigated for their anticancer potential. ontosight.aiontosight.ai Analogs containing moieties like benzothiazole (B30560) have shown cytotoxic activity against cancer cell lines. ontosight.ai Further investigation into the anticancer properties of this compound derivatives, including their mechanisms of action, is a promising research avenue.
Anti-inflammatory Effects: Analogs of 4-amino-N-(3-chlorophenyl)butanamide have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like IL-6 and TNF-α. vulcanchem.com This suggests that the this compound scaffold could be a starting point for the development of novel anti-inflammatory drugs.
Agricultural Applications: The biological activity of butanamide derivatives could be harnessed for agricultural purposes, such as in the development of pesticides or other agrochemicals. smolecule.comontosight.ai
Advanced Computational Methodologies in Drug Design and Optimization
Advanced computational methods are indispensable tools for accelerating the discovery and optimization of this compound-based drug candidates. These techniques provide valuable insights into the molecular interactions governing their biological activity.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and energies. Molecular docking studies on butanamide derivatives have been used to understand their interactions with targets like dipeptidyl peptidase-IV (DPP-IV) and to rationalize their inhibitory activity. vulcanchem.comijpsonline.com For instance, docking studies have revealed hydrogen bonding and π-π stacking interactions as key determinants of binding. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. ijpsonline.comijpsonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models that guide the design of more potent analogs. ijpsonline.com These models use descriptors representing steric, electrostatic, and hydrophobic fields to quantify the structural requirements for activity. ijpsonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that occur upon binding. vulcanchem.com
These computational approaches, when used in synergy, can significantly streamline the drug design process, reducing the time and cost associated with synthesizing and testing new compounds.
Development of this compound as Chemical Probes for Biological Systems
The this compound scaffold can be adapted to create chemical probes, which are valuable tools for studying biological systems. ontosight.ai These probes can be used to identify new biological targets, elucidate mechanisms of action, and visualize biological processes.
Designing Chemical Probes:
To function as a chemical probe, the this compound core can be modified by incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety. This allows for the detection and isolation of the probe and its binding partners. Small-molecule fluorescent probes are increasingly being used for the optical detection and analysis of reactive species in biological systems due to their high spatiotemporal resolution. nih.gov
Applications in Target Identification and Validation:
By using a tagged this compound analog in affinity chromatography or pull-down experiments, researchers can identify the proteins that it interacts with in a complex biological sample. This can lead to the discovery of novel drug targets. Once a target is identified, these probes can be used to validate its role in a particular disease process.
Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening
The combination of combinatorial chemistry and high-throughput screening (HTS) offers a powerful strategy for rapidly exploring the chemical space around the this compound scaffold and identifying promising lead compounds.
Combinatorial Libraries:
Combinatorial chemistry techniques can be used to generate large libraries of this compound analogs by systematically varying the substituents on the phenyl ring and the butanamide chain. chemdiv.com This allows for the efficient exploration of a wide range of structural diversity.
High-Throughput Screening (HTS):
HTS enables the rapid screening of these large compound libraries against a specific biological target or in a phenotypic assay. ontosight.aiunimi.itthermofisher.com This can quickly identify "hits"—compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry efforts. The use of pre-plated libraries designed to maximize chemical diversity while adhering to "drug-like" properties can increase the efficiency of HTS campaigns. thermofisher.com
The integration of combinatorial synthesis, HTS, and computational modeling creates a powerful feedback loop for the discovery and optimization of novel this compound-based therapeutics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)butanamide?
The synthesis typically involves the acylation of 3-chloroaniline with butanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. How is the structure of this compound confirmed after synthesis?
Key spectroscopic techniques include:
- NMR : H and C NMR to verify the amide bond (-CONH-) and aromatic substituents.
- Mass Spectrometry (MS) : To confirm molecular weight ([M+H] peak).
- IR Spectroscopy : Identification of characteristic amide C=O (~1650 cm) and N-H (~3300 cm) stretches. Cross-referencing with computational simulations (e.g., density functional theory, DFT) enhances validation .
Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?
Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .
Advanced Questions
Q. How can X-ray crystallography resolve hydrogen-bonding networks in this compound crystals?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) reveals:
- Crystal System : Monoclinic (e.g., space group P2/c) with cell parameters (e.g., a = 25.023 Å, b = 5.370 Å).
- Hydrogen Bonding : Graph-set analysis (e.g., R_2$$^2(8) motifs) quantifies intermolecular interactions, such as N-H···O=C bonds between adjacent molecules. This data aids in predicting solubility and stability in solid-state formulations .
Q. What computational approaches elucidate substituent effects on reactivity and bioactivity?
- DFT Calculations : Compare electronic properties (e.g., HOMO-LUMO gaps) of this compound with analogs (e.g., 4-chloro or bromo derivatives) to predict reactivity in nucleophilic acyl substitutions.
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize structure-activity relationships (SAR).
- MD Simulations : Assess conformational stability in aqueous environments .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Temperature Control : Elevated temperatures may lead to over-acylation or decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to prevent hydrolysis.
- Catalyst Optimization : Lewis acids (e.g., ZnCl) can accelerate acylation but may complicate purification. GC-MS or HPLC monitoring identifies byproducts (e.g., unreacted aniline or diacylated species) .
Methodological Notes
-
Crystallography Workflow :
-
Bioactivity Assay Design :
- Include positive controls (e.g., ampicillin for antimicrobial tests).
- Use triplicate measurements to ensure statistical validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
